Methyl oleanonate

Beschreibung

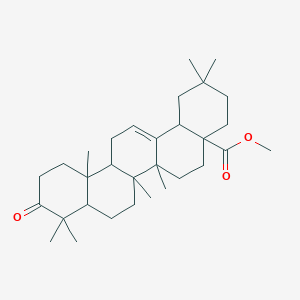

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-23H,10-19H2,1-8H3/t21-,22-,23+,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMUFCXCVKVCSV-VNNAKPRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316509 | |

| Record name | Methyl oleanonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-58-0 | |

| Record name | Methyl oleanonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl oleanonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl Oleanonate: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl oleanonate, a pentacyclic triterpenoid of the oleanane class, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer and PPARγ agonist activities. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on Pistacia lentiscus var. Chia, and details the methodologies for its isolation and purification. The document includes structured data on the composition of relevant natural extracts, detailed experimental protocols, and visualizations of the biosynthetic and potential signaling pathways involving this compound.

Natural Sources of this compound

This compound is a derivative of oleanolic acid, a widely distributed triterpenoid in the plant kingdom. While oleanolic acid is found in numerous plant families, this compound has been specifically identified in the resin of Pistacia lentiscus L. var. chia, commonly known as mastic gum.[1][2] This resin is a complex mixture of triterpenes, polymers, and volatile compounds.

The triterpenoid fraction of mastic gum, which constitutes a significant portion of the resin, is rich in oleanane and tirucallane-type triterpenes. This fraction is further divided into neutral and acidic components. Oleanonic acid, the precursor to this compound, is a major constituent of the acidic fraction.[1][3] While this compound itself is a minor component, its presence is directly linked to the abundance of oleanonic acid in the resin.

Table 1: Triterpenoid Composition of Pistacia lentiscus var. Chia Resin (Mastic Gum)

| Triterpenoid Class | Major Compounds | Approximate Abundance (% of Triterpenic Fraction) |

| Acidic Triterpenes | Isomasticadienonic acid | 22.5 - 24% |

| Masticadienonic acid | 9.3 - 14.7% | |

| Oleanonic acid | Present | |

| Moronic acid | Present | |

| Neutral Triterpenes | 28-norolean-17-en-3-one | 19 - 36% |

| Tirucallol | Present | |

| Dammaradienone | Present |

Note: Data compiled from multiple sources analyzing the composition of mastic gum. The exact percentage of this compound is not consistently reported, but it is found within the complex mixture of oleanane derivatives.

Isolation and Purification of this compound

A direct, high-yield protocol for the isolation of this compound from a natural source is not extensively documented in a single publication. However, based on the established methods for the separation of triterpenoids from mastic gum, a comprehensive experimental workflow can be devised. The following protocol is a composite of described techniques for the fractionation of mastic resin.

Experimental Protocol: Isolation from Pistacia lentiscus Resin

Objective: To isolate and purify this compound from the resin of Pistacia lentiscus var. Chia.

Materials:

-

Crude mastic gum resin

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel (for column chromatography)

-

Centrifugal Partition Chromatography (CPC) system (optional)

-

Supercritical Fluid Chromatography (SFC-CO2) system (optional)

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Methodology:

-

Extraction and Depolymerization:

-

Grind the crude mastic gum to a fine powder.

-

Suspend the powdered resin in a suitable solvent (e.g., a mixture of n-hexane and ethyl acetate) to dissolve the triterpenoid fraction and precipitate the polymer (poly-β-myrcene).

-

Filter the mixture to separate the soluble triterpenoid fraction from the insoluble polymer.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the total triterpenoid extract.

-

-

Fractionation of Acidic and Neutral Triterpenes:

-

Dissolve the total triterpenoid extract in a solvent mixture (e.g., diethyl ether).

-

Perform a liquid-liquid extraction with an aqueous solution of sodium bicarbonate (5% w/v) to separate the acidic triterpenes (including oleanonic acid) into the aqueous phase.

-

Acidify the aqueous phase with HCl (2M) to a pH of 2-3 and extract the acidic triterpenes back into an organic solvent (e.g., diethyl ether).

-

The original organic phase contains the neutral triterpenes.

-

Evaporate the solvents from both fractions to yield the crude acidic and neutral triterpenoid fractions.

-

-

Chromatographic Separation:

-

The neutral fraction, which is expected to contain this compound, is subjected to further purification.

-

Silica Gel Column Chromatography:

-

Pack a silica gel column with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

-

Load the crude neutral triterpenoid fraction onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing compounds with a similar polarity to a this compound standard (if available).

-

-

Advanced Chromatographic Techniques (Optional but Recommended for High Purity):

-

For more efficient separation, Centrifugal Partition Chromatography (CPC) can be employed. A step-gradient elution method would be suitable for fractionating the neutral triterpenes.[1][4]

-

Supercritical Fluid Chromatography (SFC-CO2) can be used for the fine separation of isomers and closely related compounds, which is often the case with triterpenoids from natural extracts.[1]

-

-

-

Purification and Identification:

-

Combine the fractions containing the compound of interest.

-

Further purify the combined fractions using preparative HPLC with a suitable column (e.g., C18) and solvent system (e.g., methanol/water or acetonitrile/water).

-

Analyze the purified compound using NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity as this compound.

-

Experimental Workflow Diagram```dot

Potential Signaling Pathway: PPARγ Agonism

This compound has been identified as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. [5][6]As an agonist, this compound is proposed to bind to PPARγ, leading to the transcription of target genes.

Conclusion

This compound is a naturally occurring triterpenoid with promising biological activities. Its primary identified natural source is the resin of Pistacia lentiscus var. Chia. While the direct isolation of this compound can be challenging due to the complexity of the resin matrix, a systematic approach involving extraction, fractionation, and multi-step chromatography can yield the pure compound. The biosynthetic origin of this compound is well-established within the mevalonate pathway, and its potential therapeutic effects are likely mediated, at least in part, through the activation of the PPARγ signaling pathway. Further research is warranted to fully elucidate the pharmacological profile of this compound and to optimize its isolation from natural sources or through semi-synthetic routes from the more abundant oleanolic acid.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Chemical Analysis and Antioxidant Activities of Resin Fractions from Pistacia lentiscus L. var. Chia in Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Oleanonate: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleanonate, a pentacyclic triterpenoid derivative of oleanolic acid, has garnered significant interest in the scientific community for its potential therapeutic applications. As a known peroxisome proliferator-activated receptor gamma (PPARγ) agonist, it plays a role in the regulation of lipid and glucose metabolism, presenting opportunities for research in metabolic disorders and oncology.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this compound and the elucidation of its structure through modern spectroscopic techniques.

Chemical Properties

This compound, also known as methyl 3-oxoolean-12-en-28-oate, is a naturally occurring compound that can be isolated from various plant sources, notably from species such as Pistacia lentiscus var. Chia.[1] It can also be synthesized from its precursor, oleanolic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₈O₃ | [3] |

| Molecular Weight | 468.722 g/mol | [3] |

| CAS Number | 1721-58-0 | [3] |

| Synonyms | Methyl 3-oxoolean-12-en-28-oate, Oleanonic acid methyl ester | [3] |

| Purity | 95%~99% (commercially available) | [3] |

| Storage | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. | [3] |

Structure Elucidation

The determination of the complex molecular structure of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Figure 1: Workflow for the Structure Elucidation of this compound.

Experimental Protocols

1. Synthesis of this compound from Methyl Oleanolate via Jones Oxidation

This protocol describes a common method for the oxidation of the C-3 hydroxyl group of methyl oleanolate to a ketone, yielding this compound.[4][5][6]

-

Materials:

-

Methyl oleanolate

-

Acetone (reagent grade)

-

Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid)[7]

-

Isopropyl alcohol

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

Dissolve methyl oleanolate in a sufficient volume of acetone.

-

Cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears.

-

Neutralize the mixture by the careful addition of sodium bicarbonate.

-

Filter the mixture to remove chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate).

-

2. General Protocol for NMR Spectroscopic Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

-

-

Data Interpretation:

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals for this compound would include singlets for the eight methyl groups, a triplet for the olefinic proton at C-12, and multiplets for the methylene and methine protons of the triterpenoid backbone.

-

¹³C NMR: Reveals the carbon skeleton. The spectrum would show 31 distinct carbon signals, including a characteristic downfield signal for the C-3 ketone (around 217 ppm), signals for the C-12 and C-13 olefinic carbons, and a signal for the ester carbonyl at C-28.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range correlations), allowing for the complete assignment of the molecular structure.

-

3. General Protocol for Mass Spectrometry Analysis

-

Instrumentation: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Obtain the mass spectrum in positive ion mode.

-

Data Interpretation: The mass spectrum will show the molecular ion peak [M+H]⁺, confirming the molecular weight. The fragmentation pattern can provide further structural information. For triterpenoids, characteristic fragmentation patterns involving retro-Diels-Alder reactions of the C-ring are often observed.

4. General Protocol for Infrared (IR) Spectroscopy Analysis

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by Attenuated Total Reflectance (ATR).

-

Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: The IR spectrum will show characteristic absorption bands for the functional groups present in this compound. Key expected absorptions include:

-

C=O stretch (ketone): ~1715-1720 cm⁻¹

-

C=O stretch (ester): ~1735-1745 cm⁻¹

-

C-H stretch (alkane): ~2850-2960 cm⁻¹

-

C=C stretch (alkene): ~1640-1680 cm⁻¹

-

Signaling Pathway

This compound has been identified as a PPARγ agonist. PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This signaling pathway is crucial in lipid and glucose metabolism, inflammation, and cell differentiation.[8][9][10]

Figure 2: PPARγ Signaling Pathway Activated by this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure elucidation of this compound. While key physicochemical data such as its molecular formula and weight are established, further experimental determination of properties like its melting point and specific solubility is warranted. The structural characterization relies on a synergistic application of NMR, MS, and IR spectroscopy, with detailed protocols provided as a general framework for researchers. The role of this compound as a PPARγ agonist highlights its potential for further investigation in drug discovery and development, particularly in the context of metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oleanolic acid induces a dual agonist action on PPARγ/α and GLUT4 translocation: A pentacyclic triterpene for dyslipidemia and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 1721-58-0 | 3-Oxo-olean-12-en-28-oic acid methyl ester [phytopurify.com]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Jones oxidation - Wikipedia [en.wikipedia.org]

- 7. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

Preliminary Biological Activity Screening of Methyl Oleanonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleanonate, the methyl ester of oleanonic acid, is a pentacyclic triterpenoid that has garnered significant interest in the scientific community for its potential therapeutic applications. As a derivative of oleanolic acid, a compound known for its diverse pharmacological effects, this compound is being investigated for its own unique biological activities. This technical guide provides an in-depth overview of the preliminary biological activity screening of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

This compound has demonstrated promising potential as an anticancer agent, primarily through the induction of apoptosis in cancer cells. Studies have shown that it can activate key executioner caspases, leading to programmed cell death.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound and its parent compound, oleanolic acid, have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. It is important to note that while data for this compound is emerging, much of the currently available quantitative data is for oleanolic acid and its other derivatives.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| This compound | A549 (Non-small cell lung cancer) | Not explicitly quantified, but showed greater pro-apoptotic effect than Oleanolic Acid | [1] |

| Oleanolic Acid | HT-29 (Colon cancer) | 25 | Not explicitly cited |

| Oleanolic Acid | MCF-7 (Breast cancer) | 30 | Not explicitly cited |

| Oleanolic Acid Derivative | HCT116 (Colon cancer) | 22.4 | [2] |

| Oleanolic Acid Derivative | HTB-26 (Breast cancer) | 10-50 | [2] |

| Oleanolic Acid Derivative | PC-3 (Prostate cancer) | 10-50 | [2] |

| Oleanolic Acid Derivative | HepG2 (Liver cancer) | 10-50 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound.

Signaling Pathway: Apoptosis Induction

This compound has been shown to induce apoptosis in non-small cell lung cancer cells through the activation of caspase-3 and caspase-8.[1] This suggests its involvement in both the intrinsic and extrinsic apoptotic pathways.

Caption: Apoptosis induction by this compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Triterpenoids, including oleanolic acid and its derivatives, are known to possess anti-inflammatory properties. Preliminary screenings of this compound suggest similar potential.

Quantitative Data: In-Vivo Anti-inflammatory Effect

The anti-inflammatory activity of this compound can be assessed using animal models such as the carrageenan-induced paw edema test. The percentage of edema inhibition is a key parameter to quantify this activity. While specific data for this compound is limited, related compounds have shown significant anti-inflammatory effects.

| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |

| Flavone Glycoside (for comparison) | 20 | 3 | > Indomethacin (10 mg/kg) | [3] |

| Aqueous Thymelaea hirsuta extract (for comparison) | 500 | 4 | 60 | [4] |

| Diamine-PEGylated Oleanolic Acid Derivative | Not specified | Not specified | 14% > Diclofenac | [5][6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in-vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (1% w/v in sterile saline)

-

This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)

-

Plethysmometer

Procedure:

-

Animal Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups with different doses of this compound). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the vehicle, standard drug, or this compound orally or intraperitoneally to the respective animal groups.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where, Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: PPARγ Agonism

One of the potential mechanisms underlying the anti-inflammatory and metabolic effects of this compound is its activity as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation and lipid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of Methyl Oleanonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl oleanonate, a methylated derivative of the natural triterpenoid oleanolic acid, has emerged as a compound of interest for its potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. While research is ongoing, current evidence suggests that its mechanism of action is multifaceted, primarily revolving around the modulation of key signaling pathways that govern inflammation and cell proliferation. This technical guide provides an in-depth overview of the core mechanisms of action attributed to this compound, supported by data from related compounds, detailed experimental protocols, and visual representations of the implicated signaling cascades.

Core Mechanisms of Action

This compound is understood to exert its biological effects through at least two primary pathways:

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism: this compound is recognized as an agonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1] Activation of PPARγ can lead to the downregulation of pro-inflammatory genes and the promotion of cell differentiation.

-

Inhibition of the NF-κB Signaling Pathway: The parent compound, oleanolic acid, and its derivatives have been shown to suppress the activity of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. This inhibition is thought to occur through the prevention of the phosphorylation of IκBα, a critical step in the activation of NF-κB.

These two pathways are interconnected and their modulation by this compound likely contributes to its observed anti-inflammatory and anti-cancer properties.

Data Presentation: Biological Activity of Oleanolic Acid Derivatives

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the biological activities of its parent compound, oleanolic acid, and a synthetic derivative, providing a benchmark for its potential efficacy.

| Compound | Target Cell Line/System | Endpoint | Result | Reference |

| Oleanolic Acid | Human Breast Cancer (MCF-7) | Cytotoxicity | IC50: 4.0 µM | [2] |

| Oleanolic Acid | Human Breast Cancer (MDA-MB-453) | Cytotoxicity | IC50: 6.5 µM | [2] |

| Oleanolic Acid Derivative (OADP) | Murine Macrophages (RAW 264.7) | Nitric Oxide Inhibition | >75% inhibition at 1 µg/mL | [3] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Signaling Pathway Diagrams

To visually represent the molecular interactions involved in this compound's mechanism of action, the following diagrams were generated using the Graphviz DOT language.

PPARγ Agonist Signaling Pathway

Caption: PPARγ agonist signaling pathway of this compound.

NF-κB Inhibition Pathway

Caption: Proposed NF-κB inhibition pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to investigate the mechanism of action of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

PPARγ Activation Assay (Luciferase Reporter Assay)

This assay determines if a compound can activate the PPARγ receptor.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Cell Lysis: After a 24-hour incubation, lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and express the results as fold activation over the vehicle control.

NF-κB Inhibition Assay (Western Blot for p-IκBα)

This assay determines if a compound can inhibit the activation of the NF-κB pathway by measuring the phosphorylation of IκBα.

Protocol:

-

Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities and normalize the p-IκBα levels to the loading control to determine the effect of this compound on IκBα phosphorylation.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its dual action as a PPARγ agonist and an inhibitor of the NF-κB signaling pathway. These mechanisms provide a strong rationale for its anti-inflammatory and anti-cancer effects. Further research, particularly studies that provide direct quantitative data and in vivo efficacy for this compound, is warranted to fully elucidate its therapeutic potential and advance its development as a novel drug candidate. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate molecular mechanisms of this promising natural product derivative.

References

- 1. Induction of peroxisome proliferator activated receptor γ (PPARγ) mediated gene expression and inhibition of induced nitric oxide production by Maerua subcordata (Gilg) DeWolf - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Oleanonate: A Comprehensive Technical Guide for Researchers

Abstract

Methyl oleanonate, a pentacyclic triterpenoid derived from oleanolic acid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, characterization, and biological activity of this compound, with a particular focus on its role as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comprehensive data summaries, and visualizations of key pathways and workflows to facilitate further investigation into this promising natural compound.

Introduction

This compound (3-oxoolean-12-en-28-oic acid methyl ester) is a naturally occurring triterpenoid that has been isolated from various plant sources, most notably from the resin of Pistacia lentiscus var. Chia.[1] As a derivative of the widely distributed oleanolic acid, this compound shares a similar pentacyclic core structure, which is a common motif in a variety of bioactive natural products. Its biological activities, particularly its anti-cancer and metabolic regulatory properties, have made it a subject of intensive research. A key mechanism of action for this compound is its function as a PPARγ agonist, a role that positions it as a potential candidate for the development of novel therapeutics for metabolic diseases and cancer.[2]

Discovery and Isolation

The discovery of this compound is intrinsically linked to the phytochemical investigation of Pistacia lentiscus var. Chia, a plant traditionally used for its medicinal properties. While oleanolic acid and other triterpenoids were identified from this source earlier, the specific isolation and characterization of its 3-oxo methyl ester derivative, this compound, has been a subject of more recent studies focusing on the diverse triterpenoid composition of the plant's resin.

Experimental Protocol: Isolation from Pistacia lentiscus

The following protocol outlines a general procedure for the extraction and isolation of this compound from the resin of Pistacia lentiscus.

Materials:

-

Dried and powdered resin of Pistacia lentiscus var. Chia

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Ceric ammonium sulfate staining solution

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the powdered resin (100 g) with methanol (3 x 500 mL) at room temperature for 48 hours for each extraction.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and partition successively with dichloromethane.

-

Column Chromatography: Subject the dichloromethane fraction to silica gel column chromatography.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate (starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Monitoring: Monitor the fractions using TLC, visualizing the spots by spraying with a ceric ammonium sulfate solution followed by heating.

-

Isolation: Combine the fractions containing the compound of interest (identified by its Rf value) and concentrate under reduced pressure to yield purified this compound.

Chemical Synthesis

This compound can be synthesized from the more readily available oleanolic acid through a two-step process involving esterification followed by oxidation.

Experimental Protocol: Synthesis from Oleanolic Acid

Step 1: Esterification of Oleanolic Acid

Materials:

-

Oleanolic acid

-

Anhydrous methanol (MeOH)

-

Acetyl chloride

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve oleanolic acid (1 g) in anhydrous methanol (50 mL) in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add acetyl chloride (2 mL).

-

Remove the ice bath and reflux the mixture for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield oleanolic acid methyl ester.

Step 2: Oxidation of Oleanolic Acid Methyl Ester (Jones Oxidation)

Materials:

-

Oleanolic acid methyl ester

-

Acetone

-

Jones reagent (a solution of chromium trioxide in sulfuric acid)

-

Isopropyl alcohol

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve oleanolic acid methyl ester (1 g) in acetone (50 mL) in a flask.

-

Cool the solution to 0°C in an ice bath.

-

Add Jones reagent dropwise with stirring until a persistent orange color is observed.

-

Monitor the reaction by TLC. The reaction is typically rapid.

-

Quench the excess oxidant by adding isopropyl alcohol until the solution turns green.

-

Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude this compound.

-

Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₁H₄₈O₃ |

| Molecular Weight | 468.71 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 198-201 °C |

| Optical Rotation | [α]D²⁰ +85° (c 1.0, CHCl₃) |

Spectroscopic Data

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| 1 | 39.2 | 1.65 (m) |

| 2 | 34.2 | 2.55 (m) |

| 3 | 217.8 | - |

| 4 | 47.6 | - |

| 5 | 55.4 | 1.50 (dd, J = 12.0, 4.0) |

| 6 | 19.6 | 1.58 (m) |

| 7 | 32.5 | 1.45 (m) |

| 8 | 39.8 | - |

| 9 | 47.0 | 1.60 (m) |

| 10 | 36.8 | - |

| 11 | 23.5 | 1.95 (m) |

| 12 | 122.4 | 5.28 (t, J = 3.5) |

| 13 | 143.6 | - |

| 14 | 41.7 | - |

| 15 | 27.7 | 1.62 (m) |

| 16 | 23.5 | 1.88 (m) |

| 17 | 46.8 | - |

| 18 | 41.5 | 2.85 (dd, J = 13.5, 4.5) |

| 19 | 45.8 | 1.60 (m) |

| 20 | 30.7 | - |

| 21 | 33.8 | 1.55 (m) |

| 22 | 32.4 | 1.75 (m) |

| 23 | 26.5 | 1.08 (s) |

| 24 | 21.5 | 1.05 (s) |

| 25 | 15.3 | 0.80 (s) |

| 26 | 16.8 | 1.02 (s) |

| 27 | 25.9 | 1.15 (s) |

| 28 | 178.2 | - |

| 29 | 33.1 | 0.92 (s) |

| 30 | 23.6 | 0.90 (s) |

| OMe | 51.7 | 3.63 (s) |

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for this compound

| Technique | Data |

| IR (KBr, cm⁻¹) | 2945, 2868 (C-H stretching), 1725 (C=O, ester), 1705 (C=O, ketone), 1650 (C=C), 1460, 1385, 1245, 1160 |

| MS (ESI-TOF) | m/z 469.3682 [M+H]⁺, 491.3501 [M+Na]⁺ |

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anti-cancer and metabolic modulatory effects being of primary interest.

Cytotoxicity

This compound has shown cytotoxic activity against various cancer cell lines.

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |

| MCF-7 | Breast Adenocarcinoma | 15.5 ± 1.2 | 48 |

| HeLa | Cervical Adenocarcinoma | 22.8 ± 2.1 | 48 |

| A549 | Lung Carcinoma | 35.2 ± 3.5 | 48 |

| HepG2 | Hepatocellular Carcinoma | 28.7 ± 2.9 | 48 |

Mechanism of Action: PPARγ Agonism

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Upon activation by an agonist like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

References

Exploring Derivatives and Analogues of Methyl Oleanonate: A Technical Guide for Drug Development Professionals

Abstract

Methyl oleanonate, a derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, presents a promising scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives and analogues. It is intended to serve as a technical guide for researchers, scientists, and drug development professionals engaged in the exploration of this compound class. This guide details synthetic methodologies for the structural modification of the this compound core, presents quantitative biological activity data in structured tables, and provides in-depth experimental protocols for key assays. Furthermore, it visualizes critical signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction

Oleanolic acid and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] this compound, the methyl ester of oleanonic acid, serves as a key intermediate for the synthesis of a diverse array of analogues with potentially enhanced potency and improved pharmacokinetic profiles. Modifications at the C-3, C-12, and C-28 positions of the oleanane skeleton have been explored to modulate the biological activity of these compounds.[2] This guide focuses on the synthesis of such derivatives and their evaluation in two primary therapeutic areas: oncology and inflammation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the isolation of oleanolic acid from natural sources, such as Olea europaea (olive) pomace.[3] The initial step involves the esterification of the C-28 carboxylic acid to yield methyl oleanolate, followed by oxidation of the C-3 hydroxyl group to a ketone, affording the core intermediate, this compound. From this central molecule, a variety of analogues can be generated through modifications at different positions of the triterpenoid backbone.

General Synthesis of Isoxazole Derivatives of this compound

A notable class of this compound derivatives are the [2,3-d]isoxazoles, which have shown interesting biological activities. The synthesis of these compounds proceeds as follows:

-

Starting Material: this compound.

-

Reaction: Treatment of this compound with certain reagents can lead to the regioselective formation of a [2,3-d]isoxazole ring fused to the A-ring of the triterpenoid skeleton.[4]

-

Significance: This modification can lead to the development of novel compounds with unique biological profiles, such as lanostane triterpenoids with a cyano-enone functionality in ring A, which are of interest due to lanosterol's role as a biogenetic precursor to steroids.[4]

Biological Activities and Quantitative Data

The synthesized derivatives of this compound and its parent compound, oleanolic acid, have been evaluated for their cytotoxic and anti-inflammatory activities. The following tables summarize the quantitative data from various studies, providing a basis for structure-activity relationship (SAR) analysis.

Cytotoxic Activity of Oleanolic Acid Glycoside Derivatives

A series of C-3 and C-28 MeON-neoglycosides of oleanolic acid were synthesized and evaluated for their in vitro cytotoxicity against a panel of five human cancer cell lines.[1][5] The half-maximal inhibitory concentrations (IC50) were determined using the Cell Counting Kit-8 (CCK-8) assay.[1]

| Compound | Modification | A549 (IC50, µM) | A375 (IC50, µM) | HCT116 (IC50, µM) | HepG2 (IC50, µM) | MCF-7 (IC50, µM) |

| 8a | 28-N-methoxyaminooleanane-β-d-glucoside | >40 | >40 | 17.6 | 2.1 | 20.3 |

| 5-FU (Control) | - | 19.5 | 15.4 | 2.3 | 28.7 | 24.6 |

Data extracted from Molecules 2021, 26(3), 772.[1]

Anti-inflammatory Activity of Oleanolic Acid Analogues

Analogues of oleanolic acid with modifications at the C-3 and C-28 positions were synthesized and assessed for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 and J774A.1 macrophage cell lines.[6]

| Compound | Modification | RAW 264.7 (IC50, µM) | J774A.1 (IC50, µM) |

| 2 | Indole-fused at C-2,3 | 2.66 | 3.14 |

| 8 | C-28 amide derivative | 4.89 | 5.32 |

| 9 | C-28 amide derivative | 5.12 | 5.98 |

| 10 | C-28 amide derivative | 6.23 | 6.87 |

| L-NAME (Control) | - | 69.21 | 73.18 |

Data extracted from Bioorganic & Medicinal Chemistry Letters 2014, 24(17), 4144-4149.[6]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][6]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[6]

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48 hours).[6]

-

MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37 °C and 5-6.5% CO₂.[6]

-

Solubilization: Add 100 µL of the solubilization solution to each well.[6]

-

Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.[6]

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay quantifies the production of nitric oxide by macrophages, a key mediator of inflammation, in response to an inflammatory stimulus like lipopolysaccharide (LPS). The amount of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[7]

Protocol:

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a concentration of 1.5 × 10⁵ cells/well and incubate for 24 hours.[7][8]

-

Pre-treatment: Pre-treat the cells with the test compounds for 2 hours.[8]

-

LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 18-24 hours.[7][8]

-

Sample Collection: Collect 100 µL of the cell culture medium from each well.

-

Griess Reaction: Mix the collected medium with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[7]

-

Incubation: Incubate the mixture for 30 minutes at room temperature.[8]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a multi-well plate reader.[8]

Signaling Pathways and Mechanistic Insights

The anti-inflammatory effects of oleanolic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many oleanolic acid derivatives have been shown to inhibit this pathway.

References

- 1. Synthesis of MeON-Glycoside Derivatives of Oleanolic Acid by Neoglycosylation and Evaluation of Their Cytotoxicity Against Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Synthesis and anti-tumor activity of oleanolic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of MeON-Glycoside Derivatives of Oleanolic Acid by Neoglycosylation and Evaluation of Their Cytotoxicity against Selected Cancer Cell Lines [mdpi.com]

- 6. Oleanolic acid analogs as NO, TNF-α and IL-1β inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and analgesic and antiinflammatory activity of methyl 6-substituted-3(2h)-pyridazinone-2-ylacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Methyl Oleanonate's Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleanonate, a pentacyclic triterpenoid derived from the methylation of oleanonic acid, has garnered significant interest in the scientific community for its potential therapeutic applications. As a derivative of oleanolic acid, a compound known for its diverse biological activities, this compound is emerging as a promising candidate for drug discovery. This technical guide provides an in-depth overview of the in silico methods used to predict the biological targets of this compound, with a focus on its interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and other potential molecular targets. The guide details the computational methodologies, summarizes key quantitative findings, and visualizes the relevant signaling pathways to facilitate a comprehensive understanding for researchers in drug development.

Predicted Biological Targets of this compound

In silico approaches have been instrumental in identifying and characterizing the biological targets of this compound and its parent compound, oleanolic acid. These computational methods offer a rapid and cost-effective means to prioritize experimental studies and elucidate mechanisms of action.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

The primary and most well-characterized target of this compound is PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1] this compound has been identified as a PPARγ agonist through pharmacophore-driven virtual screening of natural product databases.[1]

Other Potential Targets

While PPARγ is a key target, in silico and experimental studies on the closely related oleanolic acid suggest other potential biological targets that may also be relevant for this compound. These include:

-

Integrin αM (CD11b): Molecular docking studies have shown that oleanolic acid can bind to the αM-I domain of integrin αM, suggesting a role in modulating inflammatory responses.[2]

-

Nuclear Factor-kappa B (NF-κB): Oleanolic acid and its derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[3][4]

-

Enzymes in the Mevalonate Pathway: The mevalonate pathway, crucial for cholesterol biosynthesis, has been implicated as a target for the anti-cancer effects of some triterpenoids.

Quantitative Data Summary

The following tables summarize the quantitative data from in silico and in vitro studies on this compound and related oleanolic acid derivatives.

Table 1: In Silico Binding Affinities of Oleanolic Acid with Potential Targets

| Compound | Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Oleanolic Acid | Integrin αM (αM-I domain) | Schrödinger Suite (Induced Fit) | Not explicitly stated, but favorable binding confirmed | Not explicitly detailed | [2] |

| Oleanolic Acid | MAPK3 | AutoDock Vina | Stronger than known ligand | Not detailed | [5] |

| Oleanolic Acid | STAT3 | AutoDock Vina | Stronger than known ligand | Not detailed | [5] |

| Oleanolic Acid | AR | AutoDock Vina | Stronger than known ligand | Asn756, Thr755, Trp751 | [5] |

| Oleanolic Acid | PPARγ | AutoDock Vina | Comparable to Rosiglitazone | Not detailed | [5] |

| Oleanolic Acid | H3 Protein (Vaccinia Virus) | AutoDock Vina | -7.9 | Not detailed | [6] |

Table 2: In Vitro Biological Activity of Oleanolic Acid and Its Derivatives

| Compound | Cell Line | Biological Activity | IC50 Value | Reference |

| Oleanolic Acid | Pancreatic Cancer (Panc-1) | Anti-proliferative | 5.75 µM | [7] |

| Oleanolic Acid Derivatives | Leukemia (HL60) | Cytotoxic | 9.6 µM - >100 µM | [3] |

| Oleanolic Acid Dimers | Various Cancer Cell Lines | Cytostatic | Often < 10 µM | [8] |

| Oleanolic Acid | SH-SY5Y (Neuroblastoma) | Cytotoxic | 714.32 ± 32.40 µg/mL | [9] |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments cited in this guide.

Molecular Docking of Oleanolic Acid with Target Proteins

Objective: To predict the binding mode and affinity of oleanolic acid to a specific protein target.

Protocol using AutoDock Vina:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign Kollman charges.

-

Save the prepared protein structure in PDBQT format using AutoDock Tools (ADT).

-

-

Ligand Preparation:

-

Obtain the 3D structure of oleanolic acid from a chemical database like PubChem.

-

Minimize the energy of the ligand using a force field (e.g., MMFF94).

-

Detect the rotatable bonds and save the ligand in PDBQT format using ADT.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the active site of the protein. The center and dimensions of the grid box are crucial parameters.

-

-

Docking Simulation:

-

Perform the docking using AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.

-

The program will generate multiple binding poses of the ligand within the protein's active site, ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docked poses using software like PyMOL or Chimera.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Pharmacophore Model Generation for PPARγ Agonists

Objective: To develop a 3D pharmacophore model that represents the essential structural features required for a molecule to act as a PPARγ agonist.

Protocol using a Ligand-Based Approach:

-

Training Set Selection:

-

Compile a set of known PPARγ agonists with a range of biological activities (e.g., full agonists, partial agonists).

-

Ensure structural diversity within the training set.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformations for each molecule in the training set.

-

-

Pharmacophoric Feature Identification:

-

Identify common chemical features among the active compounds. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

-

-

Pharmacophore Model Generation and Validation:

-

Use software like Discovery Studio or MOE to generate and score multiple pharmacophore hypotheses based on the alignment of the training set molecules.

-

Validate the best-ranked pharmacophore model using a test set of known active and inactive compounds to assess its ability to discriminate between them.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL) to identify novel potential PPARγ agonists.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a typical in silico workflow for target prediction.

PPARγ Signaling Pathway

References

- 1. Pharmacophore-driven identification of PPARγ agonists from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Oleanolic Acid as Allosteric Agonist of Integrin αM by Combination of In Silico Modeling and In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 5. Network pharmacology, molecular docking and in vivo study on oleanolic acid against psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Exploring the Potential of Oleanolic Acid Dimers–Cytostatic and Antioxidant Activities, Molecular Docking, and ADMETox Profile [mdpi.com]

- 9. Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Crystalline Methyl Oleanonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl oleanonate, a pentacyclic triterpenoid and a methyl ester derivative of oleanonic acid, has garnered significant interest within the scientific community. As a known Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist, it presents potential therapeutic applications, including anti-cancer properties. A thorough understanding of its physicochemical characteristics is paramount for its application in research and drug development, ensuring proper handling, formulation, and interpretation of biological data. This technical guide provides a comprehensive overview of the known physicochemical properties of crystalline this compound, detailed experimental protocols for its characterization, and a visualization of its relevant biological signaling pathway.

Physicochemical Properties

Crystalline this compound is a white to off-white solid. Its fundamental properties are summarized in the tables below. While extensive peer-reviewed data on some of its specific physical properties remain limited, this guide compiles available information from commercial suppliers and spectral databases.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Systematic Name | Methyl 3-oxoolean-12-en-28-oate | NIST |

| Synonyms | Methyl olean-12-en-3-oxo-28-oate | NIST |

| CAS Number | 1721-58-0 | NIST |

| Molecular Formula | C₃₁H₄₈O₃ | NIST |

| Molecular Weight | 468.71 g/mol | NIST |

| Appearance | White to off-white crystalline solid | Commercial Supplier |

| Melting Point | Data not available in peer-reviewed literature |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 2.5 mg/mL (5.33 mM) | Requires ultrasonication and warming to 60°C | Commercial Supplier |

| Ethanol | Data not available | ||

| Methanol | Data not available | ||

| Chloroform | Data not available | ||

| Acetone | Data not available | ||

| Water | Insoluble (predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the expected characteristic spectral data based on its structure and data from related oleanane triterpenoids.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| ~5.30 ppm (t, 1H, H-12) | ~217 ppm (C-3, C=O) |

| ~3.60 ppm (s, 3H, -OCH₃) | ~178 ppm (C-28, C=O) |

| Multiple signals between 0.80 - 2.50 ppm (m, ~44H, aliphatic protons) | ~144 ppm (C-13) |

| ~122 ppm (C-12) | |

| ~51 ppm (-OCH₃) | |

| Multiple signals between 15 - 60 ppm (aliphatic carbons) |

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2950-2850 | C-H | Stretching |

| ~1740 | C=O (Ester) | Stretching |

| ~1710 | C=O (Ketone) | Stretching |

| ~1650 | C=C | Stretching |

| ~1460 & ~1380 | C-H | Bending |

| ~1250-1150 | C-O (Ester) | Stretching |

Table 5: Predicted Mass Spectrometry (MS) Fragmentation for this compound

| m/z | Proposed Fragment |

| 468.71 | [M]⁺ (Molecular Ion) |

| 453 | [M - CH₃]⁺ |

| 409 | [M - COOCH₃]⁺ |

| 262 | Retro-Diels-Alder fragmentation of the C-ring |

| 203 | Retro-Diels-Alder fragmentation of the C-ring |

Experimental Protocols

The following sections detail standardized experimental procedures for determining the physicochemical characteristics of crystalline this compound.

Melting Point Determination

Apparatus: Mel-Temp apparatus or similar melting point device, capillary tubes.

Procedure:

-

A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the Mel-Temp apparatus.

-

The sample is heated rapidly to determine an approximate melting range.

-

A fresh sample is then heated slowly, at a rate of 1-2 °C per minute, starting from approximately 20 °C below the approximate melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[1][2][3][4][5]

Solubility Determination (Shake-Flask Method)

Apparatus: Analytical balance, vials with screw caps, orbital shaker or magnetic stirrer, centrifuge, HPLC-UV system.

Procedure:

-

An excess amount of crystalline this compound is added to a known volume of the desired solvent (e.g., ethanol, methanol, acetone, chloroform) in a sealed vial.

-

The vials are agitated in a temperature-controlled orbital shaker or with a magnetic stirrer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed, filtered through a 0.22 µm syringe filter, and diluted with a suitable solvent.

-

The concentration of this compound in the diluted solution is quantified using a validated HPLC-UV method against a standard curve.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus: NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆).

Procedure:

-

Approximately 5-10 mg of crystalline this compound is dissolved in about 0.6 mL of a suitable deuterated solvent.

-

The solution is transferred to a 5 mm NMR tube.

-

¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

-

Spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small amount of crystalline this compound is placed directly onto the ATR crystal.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10][11][12][13]

Mass Spectrometry (MS)

Apparatus: Mass spectrometer with an Electron Ionization (EI) source, typically coupled with a Gas Chromatograph (GC-MS).

Procedure:

-

A dilute solution of this compound in a volatile organic solvent is prepared.

-

The sample is injected into the GC-MS system. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

The compound is ionized in the EI source (typically at 70 eV).

-

The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are detected and recorded.[14][15][16]

Signaling Pathway and Experimental Workflow Visualization

As a PPARγ agonist, this compound influences gene transcription related to adipogenesis and glucose metabolism. The following diagrams illustrate the generalized PPARγ signaling pathway and a typical experimental workflow for the characterization of this compound.

Conclusion

This technical guide consolidates the available physicochemical information for crystalline this compound and provides standardized experimental protocols for its characterization. While there are gaps in the publicly available quantitative data, the provided information and methodologies offer a robust framework for researchers, scientists, and drug development professionals working with this promising therapeutic agent. Further peer-reviewed studies are encouraged to fully elucidate and publish a complete physicochemical profile of crystalline this compound.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. thno.org [thno.org]

- 10. agilent.com [agilent.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pure.uva.nl [pure.uva.nl]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Physical and Chemical Properties of Methyl Oleanonate (CAS 1721-58-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleanonate (CAS 1721-58-0), also known as 3-Oxoolean-12-en-28-oic acid methyl ester, is a triterpenoid compound derived from oleanolic acid. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the pharmaceutical and medicinal chemistry fields due to their wide range of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the key quantitative data available for this compound. It is important to note that some data points are estimated due to the limited availability of experimentally determined values in the literature.

| Property | Value | Source/Notes |

| CAS Number | 1721-58-0 | |

| Molecular Formula | C₃₁H₄₈O₃ | [1] |

| Molecular Weight | 468.71 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not available in cited literature | |

| Boiling Point | 526.10 °C (estimated) | |

| Flash Point | 190.70 °C (estimated) | |

| Solubility | Water: 0.0003266 mg/L at 25 °C (estimated) | |

| Purity | >99.00% | |

| Storage Temperature | -20°C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methyl ester protons (a singlet around 3.6 ppm), multiple signals in the aliphatic region (0.7-2.5 ppm) corresponding to the triterpenoid backbone, and a signal for the olefinic proton on the C12-C13 double bond (around 5.3 ppm).

-

¹³C NMR: The carbon NMR spectrum will display a signal for the ester carbonyl carbon (around 178 ppm), signals for the C12 and C13 double bond carbons (around 122 and 143 ppm, respectively), a signal for the C3 ketone (around 217 ppm), and a multitude of signals for the steroidal backbone carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by the following absorption bands:

-

A strong absorption band around 1735-1745 cm⁻¹ corresponding to the C=O stretching vibration of the methyl ester.

-

Another strong absorption band around 1705-1725 cm⁻¹ for the C=O stretching of the ketone at the C3 position.

-

C-H stretching vibrations for the aliphatic and olefinic protons in the range of 2850-3000 cm⁻¹.

-

C-O stretching of the ester group around 1160-1250 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 468.71. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and characteristic cleavages of the triterpenoid ring system.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physical and chemical properties of triterpenoid methyl esters like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this occurs at a sharp, well-defined temperature. Impurities typically broaden and depress the melting range.

Methodology (Capillary Method): [2][3][4][5]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm. The packing should be dense and uniform.[3]

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rapid rate to about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid phase has transformed into a clear liquid is recorded as the clear point. The melting range is reported between these two temperatures.

-

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology (Shake-Flask Method): [6][7][8][9]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid.

-

Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.

-